2,2'-Dichloroazoxybenzene

Overview

Description

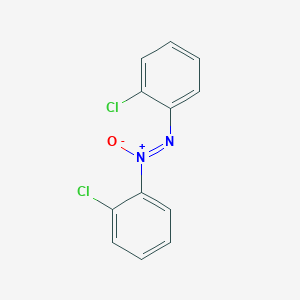

2,2'-Dichloroazoxybenzene (CAS 2415-80-7) is a chlorinated aromatic azoxy compound characterized by two chlorine substituents in the ortho positions of the benzene rings linked by an azoxy (-N=N(O-)) group. It is synthesized via the reduction of o-chloronitrobenzene using catalysts like 2,3-dichloro-1,4-naphthaquinone, achieving yields up to 99.4% . The compound serves as a critical intermediate in the production of 2,2'-dichlorohydrazobenzene and 3,3'-dichlorobenzidine, which are precursors for dyes and polymers . Its molecular structure, confirmed by NMR and IR spectroscopy, reveals distinct electronic and steric properties influenced by the ortho-chloro substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dichloroazoxybenzene can be synthesized through the photoreduction of the corresponding nitrobenzene derivative. This process involves the use of a flow microreactor under visible-light irradiation. The reaction conditions typically include the use of a photocatalyst and a fluorous solvent such as tetradecafluorohexane or octadecafluorooctane. The liquid-liquid slug flow conditions improve both the conversion and yield of the photoreduction process .

Industrial Production Methods: The use of continuous flow reactors and advanced photoreduction techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dichloroazoxybenzene undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Oxidation: It can be oxidized to form nitroso or nitro derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Substitution: Electrophilic reagents like chlorine gas or nitric acid are used under controlled temperature and solvent conditions.

Major Products Formed:

Reduction: Formation of 2,2’-dichloroaniline or 2,2’-dichlorohydrazobenzene.

Oxidation: Formation of 2,2’-dichloronitrosobenzene or 2,2’-dichloronitrobenzene.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2’-Dichloroazoxybenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2’-Dichloroazoxybenzene involves its interaction with molecular targets through its azoxy group. The compound can undergo photoisomerization, leading to changes in its electronic and geometric structure. This photoisomerization can affect its binding affinity to specific molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Physical Properties of Dichloroazoxybenzene Isomers

- Melting Points : The ortho isomer (2,2') has a significantly lower melting point (53–56°C) compared to the meta (97–98°C) and para (154–156°C) isomers due to reduced symmetry and weaker crystal lattice interactions .

- Spectral Differences : The para isomer (p,p') shows simplified NMR signals (e.g., doublets at δ 8.19–8.28) due to symmetrical substitution, while the ortho and meta isomers exhibit complex splitting patterns .

Research Findings and Implications

- Catalytic Selectivity : Metal-free N-doped carbons suppress azoxybenzene intermediates, enabling direct nitro-to-amine conversion. This contrasts with metal catalysts, where DCAB formation complicates product isolation .

- Steric vs. Electronic Effects : The ortho-chloro groups in this compound impose steric constraints, altering reactivity compared to para isomers. For example, its lower thermal stability (m.p. 53–56°C) impacts storage and handling .

Biological Activity

2,2'-Dichloroazoxybenzene (DCAB) is an organic compound with the molecular formula . It is a derivative of azoxybenzene, characterized by the presence of two chlorine atoms at the 2 and 2' positions. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its implications in environmental toxicity.

- Molecular Weight : 267.11 g/mol

- Chemical Structure : Contains two aromatic rings connected by an azoxy (-N=N-) linkage.

- Solubility : DCAB is sparingly soluble in water but soluble in organic solvents.

Antimicrobial Properties

Research indicates that DCAB exhibits significant antimicrobial activity against various bacterial strains. A study conducted by highlights its effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that DCAB can inhibit bacterial growth, making it a candidate for further exploration in antimicrobial applications.

Cytotoxicity

The cytotoxic effects of DCAB have been investigated using various cell lines. In a study published in PubChem, DCAB was shown to induce apoptosis in human cancer cell lines, including breast and lung cancer cells. The IC50 values (concentration required to inhibit cell growth by 50%) for these cell lines are reported in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

This cytotoxicity indicates that DCAB may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism by which DCAB exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress is believed to trigger apoptotic pathways, particularly in cancer cells. The detailed biochemical pathways involved are yet to be fully elucidated but may involve the activation of caspases and disruption of mitochondrial function.

Environmental Impact

DCAB is also studied for its environmental toxicity, particularly concerning aquatic organisms. Research has shown that it can affect the reproductive systems of amphibians, such as frogs, leading to developmental abnormalities. The Environmental Protection Agency (EPA) has documented these effects, emphasizing the need for careful handling and regulation of this compound in agricultural settings.

Case Studies

- Amphibian Developmental Toxicity : A study conducted on Rana pipiens (Northern Leopard Frog) demonstrated that exposure to DCAB resulted in significant morphological changes during larval development, including limb malformations and reduced survival rates.

- Bacterial Resistance Study : In a clinical setting, a case study highlighted the emergence of resistance in Staphylococcus aureus strains exposed to sub-lethal concentrations of DCAB over extended periods, suggesting a potential for resistance development similar to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-dichloroazoxybenzene (DOB), and how do reaction conditions influence yield?

- Methodological Answer : DOB is synthesized via the reduction of o-chloronitrobenzene (OCNB) using catalysts like 2,3-dichloro-1,4-naphthaquinone (OCNQ) in aqueous media, achieving yields up to 99.4% under controlled temperature (53–56°C) . Subsequent reduction steps (e.g., with formaldehyde in alkaline methanol) yield derivatives like 2,2'-dichlorohydrazobenzene (DHB) with 76% efficiency . Key variables include solvent polarity, pH, and catalyst selection (see Table 1).

Table 1: Reaction Optimization for DOB Synthesis

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| OCNQ | Aqueous | 53–56 | 99.4 | |

| Raney Nickel | Methanol | 65 | 88 | |

| NaHS (aqueous) | Ethanol | RT | 74 |

Q. How can analytical techniques resolve structural ambiguities in DOB derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for distinguishing between azoxy, azo, and hydrazo derivatives. For example, the rearrangement of DHB to 3,3'-dichlorobenzidine under strong acidic conditions (yield: 91.8%) is confirmed via melting point analysis (132–134°C) and FT-IR to track functional group changes . GC-MS and HPLC are recommended for purity assessment .

Q. What are the primary reaction pathways for DOB reduction, and how do intermediates affect product distribution?

- Methodological Answer : Sequential reduction follows nitro → azoxy → azo → amine steps. For example, DOB reduction with sodium hydrosulfide in ethanol yields DHB (74%), while hydrogenation with Raney nickel and NaOH in methanol achieves 88% yield . Competing pathways (e.g., over-reduction to aniline) are pH-dependent and monitored via TLC .

Advanced Research Questions

Q. How do catalytic systems influence selectivity in DOB transformations?

- Methodological Answer : Catalysts like OCNQ favor azoxy bond formation, while Raney nickel promotes selective hydrogenation to hydrazo derivatives. The absence of NaOH in nickel-catalyzed reactions halts hydrogen uptake, indicating base-mediated activation . Comparative studies suggest OCNQ’s superiority in avoiding byproducts (e.g., o-chloroaniline, 7.3% in butanol-based systems) .

Q. What experimental strategies address contradictions in reported yields for DHB synthesis?

- Methodological Answer : Discrepancies arise from solvent polarity and reducing agent strength. For example, formaldehyde in alkaline methanol achieves 76% DHB yield , whereas hydrogenation under 10-bar H₂ pressure with NaOH yields 88% . Contradictions are resolved by optimizing solvent mixtures (e.g., methanol-water ratios) and avoiding protic solvents that destabilize intermediates .

Table 2: Yield Discrepancies and Resolution

| Condition | Yield (%) | Conflict Source | Resolution Strategy |

|---|---|---|---|

| Formaldehyde reduction | 76 | Increase H₂ pressure | |

| Hydrogenation (no NaOH) | <5 | Add NaOH for activation |

Q. How does DOB stability under acidic conditions impact its applications in materials science?

- Methodological Answer : DOB rearranges to 3,3'-dichlorobenzidine in strong acids, limiting its use in acidic environments. This property is exploited for synthesizing benzidine-based polymers but requires pH-controlled systems (pH > 7) to preserve azoxy functionality . Stability studies recommend buffered media for nano-material synthesis (e.g., pressure-sensitive "sandwich" structures) .

Q. What safety protocols mitigate risks from DOB’s toxic byproducts?

- Methodological Answer : o-Chloroaniline (a common byproduct) is carcinogenic and requires strict waste segregation. Post-reaction mixtures should be treated with activated carbon and neutralized before disposal . Protocols from EPA guidelines (e.g., TSCA compliance) are mandatory for environmental safety .

Q. Methodological Best Practices

- Synthesis : Prioritize OCNQ-catalyzed aqueous systems for high-yield DOB synthesis.

- Characterization : Use NMR (¹³C/¹H) and GC-MS for structural validation.

- Safety : Adopt EPA-recommended PPE and waste management for halogenated intermediates .

For further details, consult primary sources from the Journal of Organic Chemistry and EPA risk evaluations .

Properties

IUPAC Name |

(2-chlorophenyl)-(2-chlorophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUNBLUACJUHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+](C2=CC=CC=C2Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13556-84-8 | |

| Record name | 2,2'-Dichloroazoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(2-chlorophenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-dichloroazoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.